molecular formula C11H20N2O B1416711 1-Methyl-4,4'-bipiperidin-2-one CAS No. 1060795-80-3

1-Methyl-4,4'-bipiperidin-2-one

Cat. No. B1416711
CAS RN: 1060795-80-3
M. Wt: 196.29 g/mol
InChI Key: CQALXFUNOJOPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-4,4’-bipiperidin-2-one” is a chemical compound with the molecular formula C11H20N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular weight of “1-Methyl-4,4’-bipiperidin-2-one” is 196.29 . The structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom .

Scientific Research Applications

Comprehensive Analysis of 1-Methyl-4,4’-bipiperidin-2-one Applications

1-Methyl-4,4’-bipiperidin-2-one is a piperidine derivative, which is a class of compounds that play a significant role in pharmaceutical research and development. Below is a detailed analysis of the unique applications of this compound in scientific research.

Synthesis of Bioactive Molecules: Piperidine derivatives are crucial for the construction of bioactive molecules. The structure of 1-Methyl-4,4’-bipiperidin-2-one allows for the synthesis of various pharmacologically active compounds. Researchers utilize this compound as a building block to create molecules with potential therapeutic effects, particularly in the development of new drugs .

Development of Central Nervous System (CNS) Agents: Due to its structural similarity to many alkaloids, 1-Methyl-4,4’-bipiperidin-2-one is used in the synthesis of compounds that may act on the CNS. It serves as a precursor in the creation of agents that could potentially treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia .

Anti-Infective Agents: The piperidine moiety is a common feature in many anti-infective agents. 1-Methyl-4,4’-bipiperidin-2-one can be modified to produce derivatives that exhibit antibacterial, antifungal, or antiviral activities. This makes it a valuable compound in the research and development of new anti-infective therapies .

Cardiovascular Drug Research: Compounds containing the piperidine ring, like 1-Methyl-4,4’-bipiperidin-2-one, are often explored for their cardiovascular properties. They are investigated for their potential use in treating conditions such as hypertension and arrhythmias. The compound’s derivatives may act as calcium channel blockers or beta-adrenergic antagonists .

Analgesic and Anti-inflammatory Research: The modification of 1-Methyl-4,4’-bipiperidin-2-one can lead to the development of analgesic and anti-inflammatory drugs. Its structure is conducive to creating molecules that can interfere with pain pathways or inflammatory responses, which is beneficial for conditions like chronic pain or arthritis .

Oncology Research: Piperidine derivatives are also studied for their anticancer properties. 1-Methyl-4,4’-bipiperidin-2-one may be used to synthesize compounds that inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents. It is a promising area of research for novel cancer treatments .

Chemical Biology and Proteomics: In chemical biology, 1-Methyl-4,4’-bipiperidin-2-one is used to study protein-protein interactions and enzyme functions. It can be incorporated into peptides or proteins as a probe to understand biological processes at the molecular level, aiding in the discovery of new biological pathways .

Material Science: Beyond pharmaceutical applications, 1-Methyl-4,4’-bipiperidin-2-one is also relevant in material science. Its derivatives can be used to create organic electronic materials, such as conductive polymers, which have applications in creating flexible electronics and optoelectronic devices .

properties

IUPAC Name

1-methyl-4-piperidin-4-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h9-10,12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQALXFUNOJOPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4,4'-bipiperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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